molecular formula C19H23BrClNO B1374862 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride CAS No. 1220035-21-1

3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1374862
CAS No.: 1220035-21-1
M. Wt: 396.7 g/mol
InChI Key: IOOXDWDYBHGTRP-UHFFFAOYSA-N
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Description

3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C19H23BrClNO and a molecular weight of 396.7 g/mol. This compound has gained attention in scientific research due to its potential implications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-benzyl-2-bromophenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of organic solvents such as ethanol, dimethyl sulfoxide, or dichloromethane . The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine attacks the bromine-substituted benzyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Bromophenoxy)methyl]piperidine hydrochloride

Uniqueness

3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-[(4-benzyl-2-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO.ClH/c20-18-12-16(11-15-5-2-1-3-6-15)8-9-19(18)22-14-17-7-4-10-21-13-17;/h1-3,5-6,8-9,12,17,21H,4,7,10-11,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXDWDYBHGTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride

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